

# Gedatolisib (PF-4989216) Efficacy in HR+/HER2-Advanced Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PF-4989216 |           |
| Cat. No.:            | B612262    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Gedatolisib (formerly **PF-4989216**), a pan-PI3K/mTOR inhibitor, in the context of standard-of-care therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced breast cancer. The analysis is primarily based on the available results from the Phase 3 VIKTORIA-1 clinical trial.

#### Introduction

Gedatolisib is an intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitor. Its mechanism of action targets key nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3] This pathway is a significant focus for targeted therapies, particularly in breast cancers harboring PIK3CA mutations.

# PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression. Activation of PI3K leads to the phosphorylation and activation of AKT. AKT, in turn, has several downstream effects, including the activation of mTOR, which influences the transcription of proteins involved in cell proliferation.[1]





Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Gedatolisib and Alpelisib.

# Clinical Efficacy of Gedatolisib: The VIKTORIA-1 Trial

The VIKTORIA-1 trial is a Phase 3, open-label, randomized study evaluating the efficacy and safety of Gedatolisib in patients with HR+/HER2- advanced breast cancer that has progressed on or after treatment with a CDK4/6 inhibitor and an aromatase inhibitor.[4][5] The trial includes cohorts for patients with both PIK3CA wild-type (WT) and mutant (MT) tumors.[6]

### Efficacy in PIK3CA Wild-Type Advanced Breast Cancer

Detailed results have been presented for the PIK3CA WT cohort.[7][8][9] In this population, Gedatolisib was evaluated in two regimens:

 Gedatolisib Triplet: Gedatolisib + Palbociclib (a CDK4/6 inhibitor) + Fulvestrant (a selective estrogen receptor degrader)



Gedatolisib Doublet: Gedatolisib + Fulvestrant

These combinations were compared against fulvestrant monotherapy.

| Efficacy Endpoint                          | Gedatolisib Triplet<br>(Gedatolisib +<br>Palbociclib +<br>Fulvestrant) | Gedatolisib<br>Doublet<br>(Gedatolisib +<br>Fulvestrant) | Fulvestrant Alone<br>(Control) |
|--------------------------------------------|------------------------------------------------------------------------|----------------------------------------------------------|--------------------------------|
| Median Progression-<br>Free Survival (PFS) | 9.3 months                                                             | 7.4 months                                               | 2.0 months                     |
| Hazard Ratio (HR) vs.<br>Control           | 0.24 (p<0.0001)                                                        | 0.33 (p<0.0001)                                          | -                              |
| Objective Response<br>Rate (ORR)           | 31.5%                                                                  | 28.3%                                                    | 1%                             |

Data from the PIK3CA wild-type cohort of the VIKTORIA-1 trial.[7][8][9]

These results demonstrate a statistically significant and clinically meaningful improvement in progression-free survival for both Gedatolisib-containing regimens compared to fulvestrant alone in the PIK3CA wild-type patient population.[7]

### Efficacy in PIK3CA-Mutant Advanced Breast Cancer

Topline data for the PIK3CA-mutant cohort of the VIKTORIA-1 trial are anticipated by the end of 2025 or in the first half of 2026.[8][9][10] This cohort will provide crucial data on the efficacy of Gedatolisib in the patient population for which PI3K inhibitors are often specifically developed. The active comparator arm in the mutant cohort is alpelisib plus fulvestrant, a standard-of-care for this patient group.[6]

# Standard-of-Care Therapies and Comparative Landscape

The second-line treatment landscape for HR+/HER2- advanced breast cancer following progression on a CDK4/6 inhibitor is evolving.[11] For patients with PIK3CA-mutated tumors,



the current standard-of-care includes the PI3K $\alpha$ -specific inhibitor alpelisib in combination with fulvestrant, based on the results of the SOLAR-1 trial.[11]

# Alpelisib in PIK3CA-Mutant Advanced Breast Cancer (SOLAR-1 Trial)

The SOLAR-1 trial evaluated the efficacy of alpelisib plus fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor-based therapy.[12][13]

| Efficacy Endpoint                         | Alpelisib + Fulvestrant | Placebo + Fulvestrant |
|-------------------------------------------|-------------------------|-----------------------|
| Median Progression-Free<br>Survival (PFS) | 11.0 months             | 5.7 months            |
| Hazard Ratio (HR) for PFS                 | 0.65 (p<0.001)          | -                     |
| Median Overall Survival (OS)              | 39.3 months             | 31.4 months           |
| Hazard Ratio (HR) for OS                  | 0.86 (p=0.15)           | -                     |
| Overall Response Rate (ORR)               | 26.6%                   | 12.8%                 |

Data from the PIK3CA-mutant cohort of the SOLAR-1 trial.[14][15][16]

While the overall survival data in SOLAR-1 did not reach statistical significance at the final analysis, a clinically meaningful improvement was observed.[14][16]

# Experimental Protocols VIKTORIA-1 Trial Design

- Study Design: Phase 3, open-label, randomized clinical trial.[4]
- Patient Population: Patients with HR+/HER2- advanced or metastatic breast cancer with disease progression on or after CDK4/6 inhibitor and aromatase inhibitor therapy.[5]
- Stratification: Patients are stratified by their PIK3CA mutation status (wild-type vs. mutant).[6]
- Treatment Arms (PIK3CA Wild-Type Cohort):



- Gedatolisib (180 mg intravenously weekly for three weeks per 28-day cycle) + Palbociclib
   (125 mg orally for 21 days) + Fulvestrant (500 mg intramuscularly).[17]
- Gedatolisib + Fulvestrant.[17]
- Fulvestrant alone.[17]
- Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR).[17]



Click to download full resolution via product page

Caption: VIKTORIA-1 clinical trial workflow.



## **Summary and Future Outlook**

Gedatolisib, in combination with palbociclib and fulvestrant, has demonstrated a significant improvement in progression-free survival for patients with PIK3CA wild-type HR+/HER2-advanced breast cancer who have progressed after CDK4/6 inhibitor therapy. The upcoming results from the PIK3CA-mutant cohort of the VIKTORIA-1 trial will be critical in defining the role of Gedatolisib in this key patient population and for a direct comparison with the current standard-of-care, alpelisib. The dual inhibition of PI3K and mTOR by Gedatolisib may offer a potent therapeutic strategy in advanced breast cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Gedatolisib Plus Fulvestrant With or Without Palbociclib vs Standard-of-Care for the Treatment of Patients With Advanced or Metastatic HR+/HER2- Breast Cancer (VIKTORIA-1) (VIKTORIA-1) Rare Cancers Australia [rarecancers.org.au]
- 6. VIKTORIA-1 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 7. Detailed Results from PIK3CA Wild-Type Cohort of Phase 3 VIKTORIA-1 Trial Presented at 2025 ESMO Congress Demonstrate Potential for Gedatolisib Regimens to be Practice Changing for Patients with HR+/HER2- Advanced Breast Cancer - BioSpace [biospace.com]
- 8. investing.com [investing.com]
- 9. Celcuity Reports Phase 3 VIKTORIA-1: Triplet PFS +7.3 mos | CELC Stock News [stocktitan.net]
- 10. Gedatolisib Plus Fulvestrant With or Without Palbociclib vs Standard-of-Care for the Treatment of Patients With Advanced or Metastatic HR+/HER2- Breast Cancer (VIKTORIA-



- 1) [clin.larvol.com]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. novartis.com [novartis.com]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
- To cite this document: BenchChem. [Gedatolisib (PF-4989216) Efficacy in HR+/HER2-Advanced Breast Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b612262#pf-4989216-efficacy-compared-to-standard-of-care-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





